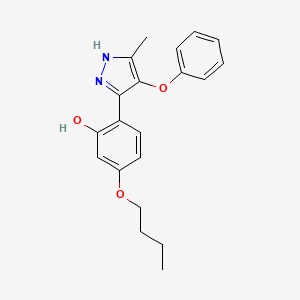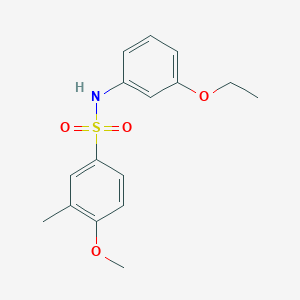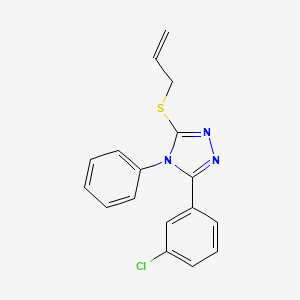![molecular formula C22H21N3O3S B4771844 N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4771844.png)
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Übersicht
Beschreibung
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTC-209 has been shown to inhibit the expression of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer progression.
Wirkmechanismus
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea inhibits the expression of BMI-1 by binding to the protein and inducing its degradation. BMI-1 is a key regulator of the polycomb repressive complex 1 (PRC1), which is involved in the epigenetic regulation of gene expression. By inhibiting BMI-1, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea disrupts the function of PRC1, leading to the downregulation of genes that are involved in stem cell self-renewal and cancer progression.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to inhibit the expression of other genes that are involved in cancer progression, such as c-Myc and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is that it is a small molecule inhibitor, which makes it easier to administer and study in lab experiments. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is that it may have off-target effects, which could limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One direction is to further investigate its potential as a therapeutic agent for cancer. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the potential of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea for other applications, such as in the treatment of other diseases that are characterized by the overexpression of BMI-1. Finally, future studies could focus on developing more specific inhibitors of BMI-1 that could be used in combination with N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea for even greater efficacy.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the expression of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer progression. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-12-20(26)28-19-13-17(8-9-18(14)19)24-22(29)23-16-6-4-15(5-7-16)21(27)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPUGIMQPSHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC=C(C=C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4771766.png)
![4-({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4771775.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)

![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)

![3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4771817.png)

![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B4771832.png)
![diethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4771837.png)
![2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4771851.png)
![6-[4-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4771859.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4771866.png)